

# 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride molecular weight

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## Compound of Interest

Compound Name: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

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An In-Depth Technical Guide to **5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride** for Advanced Research Applications

This guide provides an in-depth technical overview of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**, a specialized reagent for researchers, chemists, and professionals in drug development. We will move beyond basic data to explore its chemical rationale, applications, and the critical protocols necessary for its effective and safe utilization.

## Section 1: Core Physicochemical Properties and Molecular Structure

**5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is a polysubstituted aromatic sulfonyl chloride. Its utility in organic synthesis stems from the specific arrangement of its functional groups on the benzene ring, which dictates its reactivity and potential as a precursor to complex molecules.

The molecular weight of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is 255.12 g/mol.<sup>[1][2]</sup> Its molecular formula is C<sub>8</sub>H<sub>8</sub>ClO<sub>3</sub>S.<sup>[1][2][3]</sup> This compound is classified as an irritant and may cause an allergic skin reaction or serious eye irritation.<sup>[1]</sup>

Table 1: Key Physicochemical Data

Property	Value	Source(s)
Molecular Weight	255.12 g/mol	[1][2][3]
Molecular Formula	C8H8Cl2O3S	[1][2][3]
CAS Number	889939-48-4	[1][2][3]
Melting Point	128-129°C	[1]
Appearance	White to off-white crystalline solid	[4] (by analogy)
Hazard Classification	Irritant	[1]

Below is the two-dimensional structure of the molecule, illustrating the spatial relationship of its functional groups.

Caption: 2D structure of the title compound.

## Section 2: The Chemistry of Arylsulfonyl Chlorides: Reactivity and Mechanistic Insights

The synthetic utility of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is centered on the high electrophilicity of the sulfur atom within the sulfonyl chloride (-SO<sub>2</sub>Cl) moiety. This group is an excellent leaving group, making the compound highly reactive toward a wide range of nucleophiles. This reactivity is the cornerstone of its application as a chemical building block.

The primary reactions include:

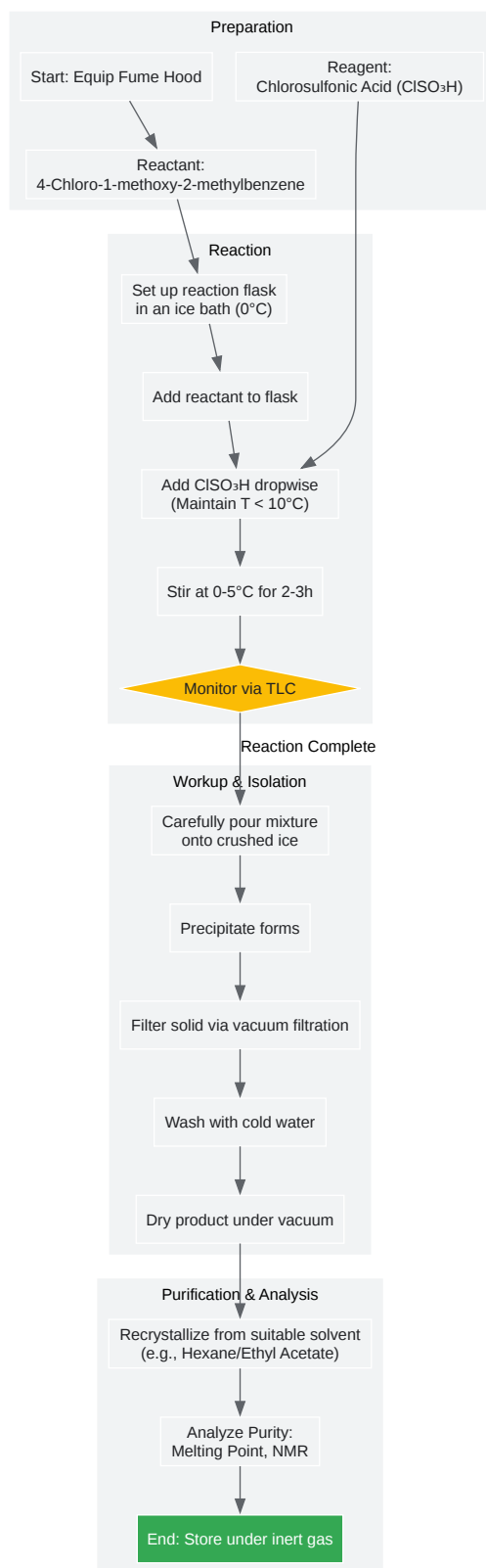
- **Sulfonamide Formation:** Reaction with primary or secondary amines yields sulfonamides. This is one of the most critical transformations in medicinal chemistry, as the sulfonamide functional group is a key component in numerous therapeutic agents, including antibiotics and diuretics.
- **Sulfonate Ester Formation:** Reaction with alcohols or phenols produces sulfonate esters. These esters are themselves useful intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

- Hydrolysis: The compound reacts readily, often violently, with water to hydrolyze into the corresponding sulfonic acid and hydrochloric acid.<sup>[5]</sup> This underscores the critical need for anhydrous handling conditions.

The electronic effects of the other ring substituents—the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group—modulate the reactivity of the sulfonyl chloride and influence the properties of the resulting derivatives.

## Section 3: Synthesis and Purification Protocol

The synthesis of arylsulfonyl chlorides is typically achieved via the chlorosulfonation of the corresponding aromatic precursor. The following is a representative protocol for the laboratory-scale synthesis of the title compound.



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Caption: General workflow for synthesis and purification.

## Experimental Protocol: Synthesis via Chlorosulfonation

- **Expertise & Causality:** This procedure uses chlorosulfonic acid, a powerful and hazardous reagent. The reaction is performed at low temperatures to control the highly exothermic reaction and prevent unwanted side reactions. The dropwise addition is critical to maintain temperature control.
- **Preparation:** In a chemical fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
- **Reaction Setup:** Charge the flask with 4-chloro-1-methoxy-2-methylbenzene (1.0 eq). Cool the flask in an ice/salt bath to 0°C.
- **Reagent Addition:** Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over 1 hour. Crucially, maintain the internal temperature below 10°C throughout the addition. Vigorous gas evolution (HCl) will occur.
- **Reaction:** After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours.
- **Trustworthiness (Self-Validation):** Monitor the reaction's progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) against the starting material.
- **Workup:** Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with stirring. The product will precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.
- **Purification:** Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as a mixture of hexane and ethyl acetate.
- **Confirmation:** Confirm the identity and purity of the final product by measuring its melting point (compare to the literature value of 128-129°C<sup>[1]</sup>) and by spectroscopic analysis (<sup>1</sup>H

NMR,  $^{13}\text{C}$  NMR).

## Section 4: Applications in Drug Development and Medicinal Chemistry

The true value of this reagent is its role as an intermediate in the synthesis of high-value compounds. The inclusion of chlorine in drug candidates is a well-established strategy in medicinal chemistry.<sup>[6]</sup> Chlorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by influencing lipophilicity, metabolic stability, and receptor binding affinity.<sup>[6][7]</sup>

This specific building block offers a unique combination of features:

- **Reactive Handle:** The sulfonyl chloride group allows for covalent linkage to scaffolds containing amine or hydroxyl groups.
- **Defined Substitution Pattern:** The fixed positions of the chloro, methoxy, and methyl groups allow for the precise construction of analogues where steric and electronic properties are systematically explored.
- **Scaffold for Libraries:** It can be used as a foundational piece to generate libraries of novel sulfonamides for screening against various biological targets, such as enzymes or receptors. A recent review highlights the broad applications of chloro-containing molecules in the discovery of new drugs.<sup>[6]</sup>

## Section 5: Critical Safety and Handling Protocols

Given the reactivity of sulfonyl chlorides, adherence to strict safety protocols is non-negotiable. These compounds are corrosive, moisture-sensitive, and can cause severe burns.<sup>[8][9]</sup>

Table 2: Safety and Handling Summary

Category	Protocol	Source(s)
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.	[8][9]
Handling	Always handle in a certified chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.	[9]
Storage	Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials (e.g., strong bases, water). Storage under an inert atmosphere (nitrogen or argon) is recommended.	[8][9]
Spill Response	For small spills, absorb with an inert, dry material (e.g., sand or vermiculite). Collect into a sealed container for disposal. Do NOT use water.	[5]
First Aid (Skin/Eye Contact)	Immediately flush affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.	[9]

#### Protocol: Quenching and Disposal of Residual Reagent

- Expertise & Causality: Unreacted sulfonyl chloride must be safely neutralized before disposal. The quenching procedure is performed slowly and at low temperatures to manage

the exothermic reaction with the quenching agent.

- **Preparation:** In a chemical fume hood, prepare a beaker with a suitable quenching solution (e.g., a dilute aqueous solution of sodium bicarbonate or sodium hydroxide) cooled in an ice bath.
- **Quenching:** Slowly and portion-wise, add the residual sulfonyl chloride or contaminated materials to the stirred, cold quenching solution. Be prepared for gas evolution and heat generation.
- **Neutralization:** Once the addition is complete, continue stirring until the reaction subsides. Check the pH of the solution to ensure it is neutral or slightly basic.
- **Disposal:** Dispose of the neutralized aqueous solution in accordance with local and institutional chemical waste regulations.

## Conclusion

**5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is more than a chemical with a specific molecular weight; it is a highly functionalized and valuable tool for synthetic and medicinal chemists. Its defined structure and reactive sulfonyl chloride handle provide a reliable entry point for the synthesis of novel sulfonamides and other derivatives. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, enables researchers to effectively leverage this reagent in the pursuit of new therapeutic agents and complex molecular architectures.

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